Benzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time. The choice of solvent, temperature, and catalyst can be adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Thiophene-containing compounds: The presence of the thiophene ring can influence the compound’s properties and reactivity.
Uniqueness
Benzyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO3S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
benzyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H21NO3S/c1-14-19(22(25)26-13-15-7-3-2-4-8-15)21(18-11-6-12-27-18)20-16(23-14)9-5-10-17(20)24/h2-4,6-8,11-12,21,23H,5,9-10,13H2,1H3 |
InChI Key |
YECVJGFDPDWYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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